1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol
CAS No.: 1547039-10-0
Cat. No.: VC2956945
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1547039-10-0 |
|---|---|
| Molecular Formula | C10H12FNO |
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | 1-(aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol |
| Standard InChI | InChI=1S/C10H12FNO/c11-8-1-2-9-7(5-8)3-4-10(9,13)6-12/h1-2,5,13H,3-4,6,12H2 |
| Standard InChI Key | XDGGHCFIHUIYGR-UHFFFAOYSA-N |
| SMILES | C1CC(C2=C1C=C(C=C2)F)(CN)O |
| Canonical SMILES | C1CC(C2=C1C=C(C=C2)F)(CN)O |
Introduction
1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol is a complex organic compound that belongs to the indene family. It is characterized by its unique structural features, including an aminomethyl group and a fluorine atom attached to the indene backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Synthesis Methods
The synthesis of 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol typically involves multi-step reactions starting from simpler indene derivatives. Common methods include:
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Fluorination: Introduction of a fluorine atom to the indene ring using fluorinating agents.
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Amination: Attachment of an aminomethyl group to the indene backbone through nucleophilic substitution or reductive amination reactions.
| Step | Reaction Conditions | Yield |
|---|---|---|
| Fluorination | Use of Selectfluor in acetonitrile | 70-80% |
| Amination | Reductive amination with NaBH3CN in methanol | 60-70% |
Biological Activities
Research into the biological activities of 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol is ongoing, with potential applications in pharmacology. The compound may exhibit properties such as:
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Antimicrobial Activity: Studies suggest that fluorinated compounds can have enhanced antimicrobial properties.
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Neuroprotective Effects: The aminomethyl group may interact with biological targets relevant to neuroprotection.
| Activity | Description | Potential Applications |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Development of new antibiotics |
| Neuroprotective | Protection against neurodegenerative diseases | Treatment of Alzheimer's or Parkinson's diseases |
Research Findings and Future Directions
Recent research has focused on optimizing the synthesis of 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol and exploring its biological activities. Future studies should aim to:
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Optimize Synthesis Conditions: Improve yields and reduce reaction times.
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Explore Pharmacological Applications: Conduct in-depth biological assays to confirm potential therapeutic uses.
| Research Area | Current Status | Future Directions |
|---|---|---|
| Synthesis Optimization | Ongoing efforts to improve yields | Investigate alternative fluorinating agents |
| Pharmacological Studies | Preliminary data suggests potential activities | Conduct comprehensive in vivo and in vitro studies |
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